molecular formula C17H20BrN3O B2879260 5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380172-81-4

5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2879260
CAS RN: 2380172-81-4
M. Wt: 362.271
InChI Key: UMQDEHBMMRZWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves the inhibition of certain enzymes that are involved in the progression of cancer and other diseases. This compound has been found to inhibit the activity of protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2), which are known to play a critical role in the regulation of cell growth and division.
Biochemical and Physiological Effects
5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been found to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent in combination with other drugs. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.
Conclusion
In conclusion, 5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases. Further research is needed to determine its potential applications in the treatment of other diseases and its optimal dosage and administration in clinical settings.

Synthesis Methods

The synthesis of 5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been achieved using several methods. One method involves the reaction of 2,4-dibromopyrimidine with 1-[(3-methylphenyl)methyl]piperidine-4-carboxaldehyde in the presence of sodium hydride and acetonitrile. Another method involves the reaction of 2-aminopyrimidine with 1-[(3-methylphenyl)methyl]piperidine-4-carboxaldehyde in the presence of acetic anhydride and acetic acid.

Scientific Research Applications

5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been the focus of scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases.

properties

IUPAC Name

5-bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-13-3-2-4-14(9-13)12-21-7-5-16(6-8-21)22-17-19-10-15(18)11-20-17/h2-4,9-11,16H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQDEHBMMRZWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.